molecular formula C11H19NO2 B11949572 Ethyl 2-cyanooctanoate CAS No. 26526-76-1

Ethyl 2-cyanooctanoate

Cat. No.: B11949572
CAS No.: 26526-76-1
M. Wt: 197.27 g/mol
InChI Key: FYITURBQKNVCNJ-UHFFFAOYSA-N
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Description

Ethyl 2-cyanooctanoate (CAS: Not explicitly provided; inferred from synthesis in and ) is an ester derivative of cyanoacetic acid, featuring an eight-carbon alkyl chain at the α-position. It is synthesized via monoalkylation of ethyl 2-cyanoacetate with 1-bromohexane in the presence of K₂CO₃ in DMF at 85°C, yielding 85% of the product . This compound serves as a precursor for potassium 2-cyanooctanoate, a key intermediate in cannabinoid synthesis . Its structure combines a cyano group (–CN) and an ester moiety (–COOEt), enabling diverse reactivity in organic synthesis.

Properties

CAS No.

26526-76-1

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

ethyl 2-cyanooctanoate

InChI

InChI=1S/C11H19NO2/c1-3-5-6-7-8-10(9-12)11(13)14-4-2/h10H,3-8H2,1-2H3

InChI Key

FYITURBQKNVCNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C#N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyanooctanoate can be synthesized through the reaction of ethyl cyanoacetate with octanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyanooctanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-cyanooctanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyanooctanoate involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, affecting cellular processes and pathways .

Comparison with Similar Compounds

Structural Similarities and Differences

Ethyl 2-cyanooctanoate belongs to a broader family of α-cyano esters. Key structural analogs include:

Compound Name CAS Number Molecular Formula Key Substituents Similarity Index (if available)
Ethyl 2-methyl-2-phenylpropanoate 2901-13-5 C₁₂H₁₄O₂ Phenyl, methyl groups 0.80
Ethyl 2-(2-cyanophenyl)acetate 67237-76-7 C₁₁H₁₁NO₂ 2-Cyanophenyl group 0.79
Ethyl 8-cyano-2-oxooctanoate 890097-93-5 C₁₁H₁₇NO₃ Oxo group at C2, cyano at C8
Ethyl 2-cyano-3-methylnonanoate 96015-98-4 C₁₃H₂₃NO₂ Methyl branch at C3, longer chain
Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate 916156-50-8 C₁₁H₉ClN₂O₄ Chloro, nitro, and phenyl groups

Key Observations :

  • Aromatic vs. Aliphatic Substituents: Compounds like Ethyl 2-(2-cyanophenyl)acetate feature aromatic rings, enhancing π-π interactions but reducing solubility in nonpolar solvents compared to aliphatic analogs .
  • Functional Group Diversity: Ethyl 8-cyano-2-oxooctanoate includes both cyano and oxo groups, increasing polarity and reactivity toward nucleophiles .

Physicochemical Properties

  • Polarity: The cyano group increases polarity compared to non-cyano esters, enhancing solubility in polar aprotic solvents like DMF or acetonitrile .
  • Stability: Linear aliphatic chains (as in this compound) may improve thermal stability relative to aromatic analogs, which are prone to decomposition under harsh conditions .
  • Volatility: Longer-chain esters (e.g., C8) typically have higher boiling points than shorter-chain derivatives like ethyl cyanoacetate (C3) .

Q & A

Q. How should researchers structure raw data appendices for publications on this compound?

  • Methodological Answer : Organize raw spectra, chromatograms, and computational outputs into searchable digital appendices. Use metadata tags (e.g., DOI, timestamp) for traceability. Highlight processed data directly supporting conclusions in the main text, with references to supplementary materials .

Q. What frameworks address uncertainties in kinetic studies of this compound hydrolysis?

  • Methodological Answer : Quantify measurement errors (e.g., pipetting accuracy, temperature fluctuations) via error propagation analysis. Use Monte Carlo simulations to model uncertainty ranges for rate constants. Discuss limitations in the context of prior literature .

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